molecular formula C6H5BrFNO B6355630 5-Bromo-4-fluoro-2-methoxypyridine CAS No. 1207667-10-4

5-Bromo-4-fluoro-2-methoxypyridine

Cat. No.: B6355630
CAS No.: 1207667-10-4
M. Wt: 206.01 g/mol
InChI Key: KODOUZQOTJJKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-fluoro-2-methoxypyridine: is a heterocyclic organic compound with the molecular formula C6H5BrFNO . It is a derivative of pyridine, where the hydrogen atoms at positions 5, 4, and 2 are substituted by bromine, fluorine, and methoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-methoxypyridine can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The use of continuous flow reactors can further enhance the yield and purity of the product .

Scientific Research Applications

Chemistry: 5-Bromo-4-fluoro-2-methoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique substitution pattern allows for the modulation of biological activity and selectivity .

Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable electronic and optical properties .

Properties

IUPAC Name

5-bromo-4-fluoro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODOUZQOTJJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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